molecular formula C14H19NO4 B177337 (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid CAS No. 136916-26-2

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

Cat. No.: B177337
CAS No.: 136916-26-2
M. Wt: 265.3 g/mol
InChI Key: PZRXRMWHLUUHFB-LLVKDONJSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine, a phenyl group at the β-position, and a carboxylic acid moiety. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug development, due to its stereochemical integrity and versatility in coupling reactions .

Properties

IUPAC Name

(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRXRMWHLUUHFB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426704
Record name (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136916-26-2
Record name (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzylation of (2R,3S)-2-Hydroxy-3-tert-butoxycarbonylamino-3-phenylpropionic Acid Esters

The starting material, (2R,3S)-2-hydroxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid alkyl ester (DC-02), undergoes benzylation using sodium hydride (NaH) and benzyl bromide in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds at 0–35°C to minimize racemization, achieving 88–92% conversion within 16 hours.

Critical Parameters :

  • Temperature : Elevated temperatures (>35°C) risk epimerization at the C2 stereocenter.

  • Solvent Choice : Polar aprotic solvents enhance nucleophilicity of the hydroxyl oxygen, accelerating benzylation.

De-esterification to Carboxylic Acid

The benzylated ester (DC-03) is hydrolyzed using aqueous bases such as NaOH, KOH, or LiOH in alcohol-water mixtures (e.g., methanol:H₂O 4:1). Room-temperature hydrolysis (20–25°C) over 6–8 hours affords the free carboxylic acid (DC-04) in 85–90% yield.

Table 1: Representative De-esterification Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOH (2M)Methanol:H₂O25689
LiOH (1M)Ethanol:H₂O20887
K₂CO₃ (sat)Acetone:H₂O30582

Industrial-Scale Boc-Protection Strategies

Direct Boc Protection of Free Amines

Industrial protocols prioritize di-tert-butyl dicarbonate (Boc₂O) for amino group protection due to its low cost and minimal side reactions. In a representative process, (S)-3-amino-2-phenylpropanoic acid is treated with Boc₂O (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction completes within 2 hours at 0–5°C, yielding the Boc-protected intermediate in 94% purity.

Advantages :

  • Scalability : Continuous flow reactors enable kilogram-scale production with <2% racemization.

  • Solvent Recovery : DCM and TEA are recycled via distillation, reducing environmental impact.

Crystallization and Purification

Post-synthetic purification employs a patented crystallization method:

  • Solvent Evaporation : The crude product is concentrated to an oily residue under reduced pressure.

  • Seeding : Addition of pre-formed Boc-amino acid crystals induces nucleation, followed by slurrying in hexane:ethyl acetate (9:1).

  • Filtration : Isolated crystals exhibit >99% HPLC purity and 98–99% enantiomeric excess (ee).

Table 2: Crystallization Performance Metrics

ParameterValue
Purity (HPLC)99.2%
Enantiomeric Excess98.5%
Recovery Yield78%
Solvent Consumption8 L/kg

Stereocontrol and Racemization Mitigation

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Recent advances employ Evans oxazolidinones or Oppolzer’s sultams to enforce (S)-configuration during propanoic acid backbone formation. For example, alkylation of a chiral nickel enolate with benzyl bromide yields the desired stereoisomer in 91% ee.

Mechanistic Insight :

  • Chelation Control : Nickel(II) coordinates the β-amino group, directing benzylation to the si-face.

  • Temperature Sensitivity : Reactions conducted below −20°C suppress keto-enol tautomerization, preserving stereointegrity.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic N-Boc-3-amino-2-phenylpropanoic acid esters achieves 99% ee for the (S)-enantiomer. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) selectively hydrolyzes the (R)-ester, leaving the (S)-ester intact for subsequent isolation.

Optimized Conditions :

  • Enzyme Loading : 10 mg/mmol substrate

  • Reaction Time : 24 hours

  • Conversion : 48% (theoretical maximum for resolution)

Analytical Validation of Synthetic Intermediates

Chromatographic Purity Assessment

Reverse-phase HPLC with chiral columns (Chiralpak IC, 4.6 × 250 mm) resolves (S)- and (R)-enantiomers using hexane:isopropanol (85:15) mobile phase. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (d, J = 8.4 Hz, 1H, NH), 4.21 (q, J = 7.1 Hz, 1H, CH), 3.95 (dd, J = 6.3, 4.1 Hz, 1H, CH₂), 1.43 (s, 9H, Boc-CH₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, acid) .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine, (S)-2-phenylpropanoic acid.

    Substitution: The products vary based on the nucleophile used in the reaction.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid is in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis. This is particularly useful in solid-phase peptide synthesis (SPPS), where the Boc group can be easily removed under mild acidic conditions, allowing for the sequential addition of amino acids.

Case Study: Solid-Phase Peptide Synthesis

A study demonstrated the effectiveness of Boc-protected amino acids in synthesizing cyclic peptides. The use of this compound enabled the formation of cyclic structures with high yields and purity, showcasing its utility in complex peptide synthesis .

Drug Development

The compound has been explored as a building block for various pharmaceutical agents. Its structural properties make it suitable for modifying bioactive peptides and developing new therapeutic agents.

Example: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer activity. A series of analogs were synthesized and evaluated for their cytotoxic effects on cancer cell lines, revealing significant activity that warrants further investigation into their mechanisms of action .

Biochemical Research

In biochemical studies, this compound is used to investigate enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids while providing unique functional groups.

Application: Enzyme Inhibition Studies

This compound has been utilized in studies aimed at understanding enzyme inhibition. By incorporating this compound into substrate analogs, researchers can elucidate the binding interactions between enzymes and their substrates, leading to insights into enzyme kinetics and inhibition pathways .

Material Science

Emerging applications in material science involve using this compound in the development of biomaterials and nanostructured materials.

Research Insight: Biodegradable Polymers

Recent studies have explored incorporating Boc-protected amino acids into biodegradable polymer matrices. These materials show potential for drug delivery systems due to their biocompatibility and controlled release properties .

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic transformations. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Stereochemical Variants: (R)-Enantiomer

The (R)-enantiomer, (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, shares identical functional groups but differs in stereochemistry. This distinction significantly impacts biological activity and synthetic applications. For example, enantiomeric purity is crucial in drug design, as seen in protease inhibitors where the (S)-configuration often confers higher target affinity .

Property (S)-Isomer (R)-Isomer
CAS Number 56675-37-7 Not provided
Molecular Weight 308.33 g/mol Similar
Applications HIV Capsid Inhibitors Bulk pharmaceutical synthesis

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring alter solubility, reactivity, and binding properties:

a) Electron-Withdrawing Groups (EWGs)
  • 3-(Trifluoromethoxy)phenyl : Enhances metabolic stability and lipophilicity, making it suitable for blood-brain barrier penetration .
  • 4-Iodophenyl : Used in radioimaging and as a precursor for cross-coupling reactions .
b) Electron-Donating Groups (EDGs)
  • 4-Methoxyphenyl : Improves aqueous solubility but may reduce cellular uptake due to increased polarity .
  • 3-Carbamoylphenyl : Introduces hydrogen-bonding capability, enhancing target specificity in kinase inhibitors .
Compound (Substituent) CAS Number Key Application Reference
3-(Trifluoromethoxy)phenyl 1212864-57-7 Anticancer agents
4-Iodophenyl Not provided Type D/L Inhibitor Synthesis
3-Carbamoylphenyl 943449-15-8 Proteolysis-targeting chimeras

Backbone Modifications

a) Hydroxypropanoic Acid Derivatives

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid replaces the phenyl group with a hydroxyl group, reducing steric hindrance and enabling hydrogen bonding. This derivative is used in immunoproteasome inhibitors .

b) Bromoacetamido Functionalization

The addition of a bromoacetamido group (e.g., (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid) introduces electrophilic reactivity for covalent drug design, such as in antibody-drug conjugates .

Modification Key Property Application Reference
Hydroxypropanoic Acid Enhanced polarity Anti-inflammatory agents
Bromoacetamido Electrophilic site Covalent kinase inhibitors

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, commonly referred to as Boc-β-phenylalanine, is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound is characterized by its tert-butoxycarbonyl (Boc) protective group, which enhances its stability and solubility, making it suitable for various biochemical applications.

The chemical formula for this compound is C14H19NO4C_{14}H_{19}NO_4 with a molecular weight of 265.31 g/mol. Its structure includes a phenyl group attached to a propanoic acid backbone, which is crucial for its biological interactions.

PropertyValue
Chemical FormulaC14H19NO4
Molecular Weight265.31 g/mol
IUPAC Name(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
PubChem CID2755992

The biological activity of this compound primarily revolves around its role as an amino acid derivative. Amino acids are fundamental building blocks in protein synthesis and can influence various metabolic pathways. The Boc group serves as a protective mechanism that allows for selective reactions in synthetic processes, particularly in peptide synthesis.

  • Inhibition of Enzymatic Activity : Studies have indicated that derivatives of phenylalanine can inhibit certain enzymes, particularly those involved in metabolic pathways related to neurotransmitter synthesis. For instance, the compound may affect the activity of aromatic L-amino acid decarboxylase, an enzyme critical for the conversion of L-DOPA to dopamine.
  • Neuroprotective Effects : Research has suggested that compounds similar to Boc-β-phenylalanine exhibit neuroprotective properties. They may help in the modulation of neurotransmitter levels, potentially benefiting conditions such as Parkinson's disease and depression.
  • Antioxidant Activity : Some studies indicate that phenylalanine derivatives possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting neuronal cells from damage caused by free radicals.

Case Studies

  • Neurotransmitter Modulation : A study conducted by researchers at Sheffield Hallam University investigated the effects of Boc-β-phenylalanine on neurotransmitter levels in rodent models. The results indicated a significant increase in serotonin and dopamine levels following administration of the compound, suggesting its potential as a therapeutic agent in mood disorders .
  • Inhibition Studies : In vitro assays demonstrated that Boc-β-phenylalanine could inhibit the activity of certain protein tyrosine phosphatases (PTPs), which are involved in cell signaling pathways related to growth and differentiation. This inhibition was quantified using enzyme kinetics, revealing an IC50 value indicating effective concentration ranges for biological activity .

Research Findings

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs. These developments have facilitated further exploration into their pharmacological profiles:

  • SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring can enhance biological activity, particularly in terms of receptor binding affinity and enzyme inhibition potency .
  • Potential Therapeutic Applications : Given its properties, there is ongoing research into the use of this compound in developing treatments for neurodegenerative diseases and mood disorders due to its ability to modulate neurotransmitter systems .

Q & A

Q. Basic Research Focus

  • LCMS (ESI) : Confirms molecular weight ([M+H]⁺ or [M−H]⁻ ions) and detects impurities .
  • ¹H/¹³C NMR : Peaks at δ 1.4 ppm (Boc tert-butyl group) and δ 7.2–7.4 ppm (phenyl protons) validate structure .
  • HPLC purity : Reverse-phase columns (C18 or phenyl) with UV detection at 210–254 nm ensure ≥95% purity for downstream applications .

How do researchers mitigate racemization during Boc-deprotection of this compound?

Advanced Research Focus
Racemization risks arise under acidic or basic conditions. Mitigation strategies include:

  • Mild acidolysis : Use 4 M HCl/dioxane (0–4°C) instead of TFA to minimize α-proton abstraction .
  • Enzymatic deprotection : Lipases or esterases under neutral pH selectively cleave Boc groups without disturbing chirality .
  • In situ monitoring : Track optical rotation during deprotection to detect early-stage racemization .

What role does this compound play in designing enzyme inhibitors or prodrugs?

Advanced Research Focus
The Boc-protected amino acid serves as a scaffold for irreversible enzyme inhibitors (e.g., Ube2g2 in cancer research) . Methodological applications include:

  • Prodrug activation : Incorporation of labile groups (e.g., boronic acid in ) enables pH- or enzyme-triggered release.
  • Structure-activity relationship (SAR) : Modifications at the phenyl ring (e.g., fluorination in ) enhance binding affinity or metabolic stability .

How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Advanced Research Focus
Common pitfalls and solutions:

  • Side reactions during coupling : Replace DCC with EDCI/HOBt to reduce DCU formation .
  • Incomplete Boc protection : Optimize reaction time (e.g., 12–24 hours) and use excess Boc₂O with DMAP catalysis .
  • Purification losses : Switch from silica gel to Sephadex LH-20 for polar intermediates .

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .

How does the choice of solvent influence the reactivity of this compound in nucleophilic substitutions?

Q. Advanced Research Focus

  • Polar aprotic solvents (DMF, DMSO) : Enhance carboxylate activation but may promote racemization at elevated temperatures .
  • Low-polarity solvents (CH₂Cl₂, THF) : Favor coupling efficiency with minimal side reactions but require rigorous drying (e.g., molecular sieves) .

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